molecular formula C21H28ClNO3 B12403068 Propafenone-(phenyl-d5) (hydrochloride)

Propafenone-(phenyl-d5) (hydrochloride)

Cat. No.: B12403068
M. Wt: 382.9 g/mol
InChI Key: XWIHRGFIPXWGEF-HIBBSUKHSA-N
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Description

Propafenone-(phenyl-d5) (hydrochloride) is a deuterated form of propafenone hydrochloride, an antiarrhythmic agent used to treat conditions such as atrial and ventricular arrhythmias. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and distinguishable isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of propafenone-(phenyl-d5) (hydrochloride) involves the synthesis of the deuterated intermediate followed by its conversion to the hydrochloride salt. One method involves the use of 2-phenyl-benzothiazoline as a reducing agent to construct a reduction system, efficiently reducing carbon-carbon double bonds without the need for hydrogen or noble metals . This method is suitable for industrial production due to its simplicity, safety, and environmental friendliness.

Industrial Production Methods

Industrial production of propafenone hydrochloride typically involves the synthesis of key intermediates such as 2’-hydroxy dihydrochalcone, followed by further chemical transformations to obtain the final product . The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Propafenone-(phenyl-d5) (hydrochloride) undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties.

Scientific Research Applications

Propafenone-(phenyl-d5) (hydrochloride) is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

    Flecainide: Another class 1c antiarrhythmic agent with similar properties but different pharmacokinetics.

    Lidocaine: A class 1b antiarrhythmic with a faster onset of action but shorter duration.

    Amiodarone: A class 3 antiarrhythmic with a broader spectrum of activity but more side effects.

Uniqueness

Propafenone-(phenyl-d5) (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its dual action as a sodium channel blocker and beta-adrenergic blocker also sets it apart from other antiarrhythmic agents .

Properties

Molecular Formula

C21H28ClNO3

Molecular Weight

382.9 g/mol

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D;

InChI Key

XWIHRGFIPXWGEF-HIBBSUKHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C2=CC=CC=C2OCC(CNCCC)O)[2H])[2H].Cl

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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